1-(3,5-Dimethylcyclohexyl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(3,5-Dimethylcyclohexyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C₁₂H₂₀O₂ and a molecular weight of 196.29 g/mol . This compound is characterized by a cyclopropane ring attached to a carboxylic acid group and a cyclohexyl ring substituted with two methyl groups at the 3 and 5 positions . It is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
The synthesis of 1-(3,5-Dimethylcyclohexyl)cyclopropane-1-carboxylic acid involves several steps:
Synthetic Routes: The preparation typically starts with the cyclopropanation of a suitable cyclohexyl precursor.
Reaction Conditions: The reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(3,5-Dimethylcyclohexyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions:
Scientific Research Applications
1-(3,5-Dimethylcyclohexyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylcyclohexyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-(3,5-Dimethylcyclohexyl)cyclopropane-1-carboxylic acid can be compared with other similar compounds:
Biological Activity
1-(3,5-Dimethylcyclohexyl)cyclopropane-1-carboxylic acid (CAS No. 923233-31-2) is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may confer various biological properties. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H14O2
- Molecular Weight : 190.24 g/mol
- IUPAC Name : 1-(3,5-Dimethylphenyl)cyclopropane-1-carboxylic acid
- Purity : 97.00%
Synthesis
The synthesis of this compound can be achieved through various organic reactions, including cyclopropanation and carboxylation techniques. The application of photoredox-catalyzed methods has shown promise in producing functionalized cyclopropanes from carboxylic acids with high yields .
Ethylene Biosynthesis Inhibition
One of the primary areas of research regarding this compound is its role as an inhibitor of ethylene biosynthesis in plants. Ethylene is a crucial hormone in plant development and ripening processes. Compounds similar to this compound have been studied for their ability to inhibit the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), which is involved in ethylene production .
Table 1: Inhibitory Activity on ACO Enzyme
Compound | ΔG (kcal/mol) | Kb (M−1) |
---|---|---|
(E)-2-phenyl-cyclopropane-1-carboxylic acid | -6.5 | 5.9385×10^4 |
(E)-1-amino-2-phenylcyclopropane-1-carboxylic acid | -6.4 | 4.94×10^4 |
(E)-2-cyclopropane-1-carboxylic acid | -6.2 | 3.53×10^4 |
The docking studies indicated that these compounds exhibit strong binding affinities to the ACO enzyme, suggesting their potential as effective inhibitors .
Herbicidal Activity
Recent studies have also highlighted the herbicidal properties of cyclopropane carboxylic acid derivatives. These compounds have shown effectiveness in controlling various weed species while maintaining safety for crops . The structural modifications in cyclopropane derivatives can enhance their herbicidal activity, making them valuable in agricultural applications.
Study on Ethylene Inhibition
A study conducted on the effects of cyclopropanecarboxylic acids demonstrated that certain derivatives significantly inhibited ethylene production in Arabidopsis thaliana. The research utilized molecular docking techniques to assess the binding interactions between these compounds and the ACO enzyme, revealing promising results for agricultural applications aimed at delaying fruit ripening and enhancing shelf life .
Comparative Analysis of Cyclopropane Derivatives
In another comparative study, various cyclopropane derivatives were analyzed for their biological activities, including anti-inflammatory and antimicrobial properties. The results indicated that modifications to the cyclopropane structure could lead to enhanced bioactivity, suggesting a pathway for developing new therapeutic agents based on these compounds .
Properties
Molecular Formula |
C12H20O2 |
---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
1-(3,5-dimethylcyclohexyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H20O2/c1-8-5-9(2)7-10(6-8)12(3-4-12)11(13)14/h8-10H,3-7H2,1-2H3,(H,13,14) |
InChI Key |
KLZFDRVPOKIFEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)C2(CC2)C(=O)O)C |
Origin of Product |
United States |
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